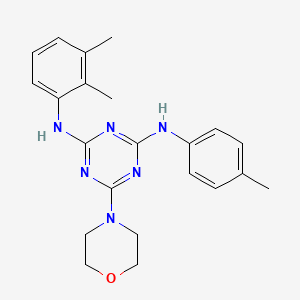

![molecular formula C23H24N6O5 B2893356 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1112371-19-3](/img/structure/B2893356.png)

5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

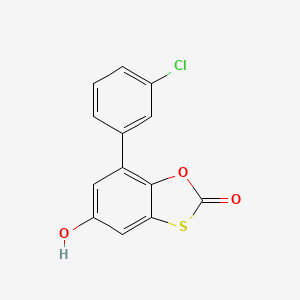

The compound contains several functional groups including an amino group, a triazole ring, an oxazole ring, and methoxyphenyl groups. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The compound contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. These heterocyclic rings are often found in biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups like the amino group and the methoxy groups suggest that the compound could have some degree of solubility in polar solvents .Scientific Research Applications

Chemical Synthesis and Antimicrobial Activities

- Novel triazole derivatives, including compounds structurally similar to the specified chemical, have been synthesized and evaluated for their antimicrobial activities. These compounds were created through reactions involving ester ethoxycarbonylhydrazones and primary amines, leading to derivatives with significant activity against various microorganisms (Bektaş et al., 2007).

Synthesis for Peptidomimetics

- Research on the synthesis of C-terminal peptide amides under mild conditions using benzylamides demonstrates the utility of similar compounds in solid-phase synthesis. This approach facilitates the construction of peptidomimetics and biologically active compounds, highlighting the compound's relevance in drug development processes (Albericio & Bárány, 2009).

Anti-Inflammatory and Analgesic Agents

- Synthesis efforts involving benzodifuranyl derivatives, including triazolopyrimidines and oxadiazepines, have been directed towards developing new anti-inflammatory and analgesic agents. These studies involve the structural modification of compounds to enhance their biological activity, underscoring the potential therapeutic applications of complex triazole derivatives (Abu‐Hashem et al., 2020).

Cytotoxicity Studies

- The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those with methoxyphenyl groups, have been undertaken to evaluate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the compound's potential application in cancer research and therapy (Hassan et al., 2014).

Triazole-based Scaffolds

- Studies on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates reveal their importance in creating triazole-based scaffolds for peptidomimetics or biologically active compounds. This synthesis pathway offers a controlled approach to designing compounds that can inhibit biological targets such as HSP90, demonstrating the versatility of triazole derivatives in drug discovery (Ferrini et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been known to target p2x receptors . These receptors are a family of transmembrane proteins that function as ligand-gated ion channels. They play a crucial role in various physiological and pathological processes, including inflammation, pain sensation, and neuroprotection.

Mode of Action

It’s worth noting that compounds with similar structures have been reported to act as competitive antagonists at their target sites . This means they bind to the same site as the endogenous ligand (agonist) but do not activate the receptor. Instead, they block the receptor and prevent the agonist from binding, thereby inhibiting the receptor’s function.

Result of Action

As a potential p2x receptor antagonist, it may inhibit the function of these receptors and thereby modulate the physiological processes they are involved in, such as inflammation and pain sensation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O5/c1-13-17(26-23(34-13)16-9-6-10-18(32-3)20(16)33-4)12-29-21(24)19(27-28-29)22(30)25-14-7-5-8-15(11-14)31-2/h5-11H,12,24H2,1-4H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBTGPBYMATLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

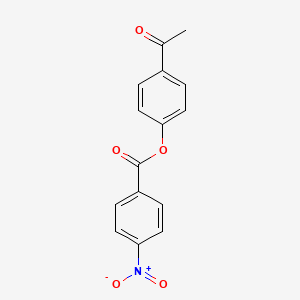

![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2893273.png)

![(5E)-4-hydroxy-5-(hydroxyimino)-2,7-dimethyl-5H-pyrano[2,3-b]pyridin-8-ium-8-olate](/img/structure/B2893276.png)

![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2893277.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2893281.png)

![1-Adamantyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2893284.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2893285.png)

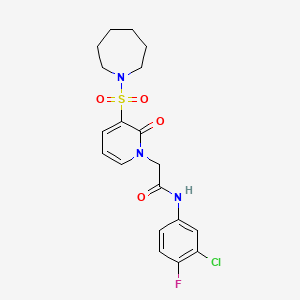

![1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2893286.png)

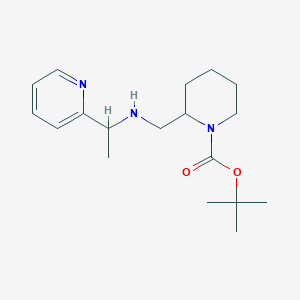

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B2893289.png)

![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/no-structure.png)